N-(2-(1H-indol-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c23-19(20(10-3-4-11-20)18-8-5-13-24-18)21-12-9-15-14-22-17-7-2-1-6-16(15)17/h1-2,5-8,13-14,22H,3-4,9-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFZVYAVKALMKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing from a variety of research studies and findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes an indole moiety, a thiophene ring, and a cyclopentanecarboxamide backbone. The chemical formula is , with a molecular weight of approximately 284.376 g/mol. Its structure can be represented as follows:
- IUPAC Name: this compound
- SMILES: CC1=C(CCNC(=O)C2=CC=CS2)C2=CC=CC=C2N1
Anticancer Properties
Research has shown that derivatives of indole and thiophene compounds exhibit significant anticancer properties. In vitro studies have highlighted the following key findings regarding the biological activity of this compound:
- Inhibition of Cancer Cell Proliferation:
-
Mechanism of Action:
- The compound's mechanism appears to involve the induction of apoptosis through the activation of caspases (specifically caspases 3, 8, and 9), along with alterations in apoptotic markers such as Cytochrome C, Bax, and Bcl-2 levels . This multi-targeted approach suggests that it may inhibit key signaling pathways involved in cancer progression.
-
Targeting Kinases:
- The compound has also been evaluated for its inhibitory effects on kinases such as EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-dependent kinase 2). Inhibitory concentration values (IC50) for these targets have been reported in the range of 89 to 137 nM, showcasing its potential as a targeted therapeutic agent .
Table 1: Summary of Biological Activity
Case Studies
In one notable study, researchers synthesized a series of indole derivatives and tested their biological activities against various cancer cell lines. The most effective derivatives exhibited comparable potency to established chemotherapeutic agents like doxorubicin, suggesting that these compounds could serve as promising candidates for further development in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing indole, thiophene, or carboxamide moieties. Key structural and functional differences are highlighted.
Table 1: Structural and Functional Comparison
Key Observations
The thiophene-2-yl group contributes π-π stacking interactions, contrasting with nitrophenyl (electron-withdrawing) or fluorenyl (bulky) groups in other analogs .
Synthetic Routes :
- While direct synthesis data are unavailable, Pd-mediated cyclization (as in –3) is a plausible route for forming the cyclopentane-indole scaffold . This contrasts with EPT’s simpler alkylation or 2o’s enantioselective Pictet–Spengler reaction .
However, the carboxamide group may reduce blood-brain barrier permeability compared to amine-containing analogs. The absence of nitro or fluorenyl groups likely diminishes genotoxicity risks observed in nitrophenyl-thiophene carboxamides .
Q & A
Q. Key Considerations :
- Solvent choice (polar aprotic solvents enhance reactivity but may require rigorous drying).
- Reaction monitoring via TLC or LC-MS to terminate steps at optimal yields (~70–85%) .
What spectroscopic and chromatographic methods are recommended for structural characterization?
Basic Research Question
- 1H/13C NMR : Assign thiophene (δ 6.8–7.5 ppm) and indole (δ 7.1–7.8 ppm) protons, with cyclopentane carbons (δ 25–35 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ (e.g., C21H21N2OS requires m/z 365.1312) .
- X-ray Crystallography : Resolve stereochemistry using SHELXL for refinement (R-factor < 0.05) .
- HPLC-PDA : Monitor purity with a C18 column (λ = 254 nm; retention time ~12–15 min) .
Data Contradiction Example : Discrepancies in NOESY cross-peaks may indicate conformational flexibility in the cyclopentane ring .
How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding networks?
Advanced Research Question
- Structure Validation : Use SHELXL for refinement, focusing on anisotropic displacement parameters and residual electron density maps to detect disorder .
- Hydrogen Bond Analysis : Identify non-classical interactions (e.g., C–H⋯O/S) via Mercury software, which influence crystal packing and stability (e.g., S(6) ring motifs in ) .
- Twinned Data Handling : Employ SHELXL’s TWIN/BASF commands for high-throughput phasing of challenging datasets .
Case Study : In structurally similar amides, dihedral angles between thiophene and aromatic rings (8–15°) correlate with bioactivity .
What strategies address discrepancies in reported biological activity data across studies?
Advanced Research Question
- Assay Standardization : Use positive controls (e.g., kinase inhibitors for enzyme assays) and normalize data to cell viability (MTT assays) .
- Solubility Optimization : Employ co-solvents (DMSO ≤ 0.1%) or lipid-based carriers to mitigate false negatives in cell-based studies .
- Computational Validation : Perform molecular docking (AutoDock Vina) to confirm target engagement (e.g., indole-thiophene interactions with CYP51 in ) .
Example : Discrepancies in IC50 values may arise from differential protonation states in buffer systems .
How to design structure-activity relationship (SAR) studies to optimize bioactivity?
Advanced Research Question
- Core Modifications : Replace thiophene with furan () or vary cyclopentane substituents (e.g., trifluoromethyl in ) to assess steric/electronic effects .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., carbonyl group) and hydrophobic regions (cyclopentane/indole) .
- Metabolic Stability : Introduce deuterium at labile C–H bonds (e.g., indole ethyl chain) to prolong half-life in microsomal assays .
Basic Research Question
- Thermal Analysis : Perform DSC/TGA to identify decomposition thresholds (>150°C) and recommend storage at −20°C under argon .
- Photostability : Protect from UV light (amber vials) due to thiophene’s photosensitivity .
- Hygroscopicity : Use desiccants (silica gel) to prevent hydrolysis of the carboxamide group .
How to validate target engagement in complex biological systems?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to recombinant proteins (e.g., KD < 1 μM for CYP51 in ) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates (ΔTm ≥ 2°C) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH) to distinguish specific vs. nonspecific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
